molecular formula C8H5F3N2 B8697222 3-(Trifluoromethyl)phenylcyanamide

3-(Trifluoromethyl)phenylcyanamide

Cat. No.: B8697222
M. Wt: 186.13 g/mol
InChI Key: PXRLLKXIZPXPTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Trifluoromethyl)phenylcyanamide is a substituted cyanamide compound of significant interest in chemical synthesis and drug discovery research. This compound belongs to a class of chemicals characterized by a unique nitrogen-carbon-nitrogen (N–C≡N) connectivity, which presents a nucleophilic amino nitrogen and an electrophilic nitrile unit within the same molecule. This duality makes it a versatile building block or intermediate in various synthetic applications . The presence of the trifluoromethyl (-CF 3 ) group on the phenyl ring is a critical structural feature. In medicinal chemistry, this group is widely incorporated into drug candidates because it can profoundly influence a molecule's biological activity, metabolic stability, and lipophilicity. The strong electron-withdrawing nature and the creation of a large hydrophobic domain are key properties that researchers leverage to optimize lead compounds . While specific biological data for this exact cyanamide may be limited, N -aryl- N' -(3-trifluoromethylphenyl)guanidine derivatives have been investigated as high-affinity ligands for the PCP site of the NMDA receptor, highlighting the research value of the 3-(trifluoromethyl)phenyl motif in neuroscience and neuropharmacology . In synthetic chemistry, cyanamides like this one are valuable precursors. They are frequently employed in cycloaddition reactions, aminocyanation processes, and as electrophilic cyanation transfer agents . The compound serves as a crucial starting material for constructing more complex nitrogen-containing heterocycles and guanidine derivatives, which are common pharmacophores in many active pharmaceutical ingredients (APIs) . Researchers value this chemical for its potential in developing novel molecular entities. Application Notes: This product is intended for research purposes as a chemical building block or intermediate in laboratory settings. Handling and Storage: Store in a cool, dry place, sealed under an inert atmosphere to maintain stability. Disclaimer: This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, and it is strictly not for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5F3N2

Molecular Weight

186.13 g/mol

IUPAC Name

[3-(trifluoromethyl)phenyl]cyanamide

InChI

InChI=1S/C8H5F3N2/c9-8(10,11)6-2-1-3-7(4-6)13-5-12/h1-4,13H

InChI Key

PXRLLKXIZPXPTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC#N)C(F)(F)F

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations Involving 3 Trifluoromethyl Phenylcyanamide and Its Analogues

Direct Synthesis Pathways for 3-(Trifluoromethyl)phenylcyanamide

The construction of this compound can be approached through methods focusing on the formation of the trifluoromethylated phenyl ring followed by the introduction of the cyanamide (B42294) group.

Precursor-Based Approaches to the 3-(Trifluoromethyl)phenyl Moiety

The synthesis of the 3-(trifluoromethyl)phenyl core often begins with commercially available or readily accessible precursors. A common strategy involves the Mizoroki-Heck cross-coupling reaction. For instance, 1-bromo-3-(trifluoromethyl)benzene can be coupled with acroleine diethyl acetal (B89532) using a palladium acetate (B1210297) catalyst in the presence of tetrabutylammonium (B224687) acetate. nih.govnih.gov This is followed by hydrogenation to yield key intermediates like 3-(3-trifluoromethylphenyl)propanal. nih.govnih.gov

Another approach starts from an isomeric mixture of halo benzotrifluoride, which is reacted with magnesium metal to form a Grignard reagent. google.com This intermediate can then be reacted with a ketene (B1206846) in the presence of a transition metal ligand-acid complex to produce an isomeric mixture of trifluoromethyl acetophenone. google.com Alternatively, p-aminophenylacetonitrile can undergo a trifluoromethylation reaction, followed by diazotization and reduction to yield 3-trifluoromethyl phenylacetonitrile. google.com

The introduction of the trifluoromethyl group itself onto an aromatic ring is a critical step. Historically, methods involved harsh reagents like antimony trifluoride or hydrogen fluoride. nih.gov More contemporary methods utilize reagents like trifluoromethyltrialkylsilanes in the presence of copper(I) salts or Togni's reagent for the trifluoromethylation of arylboronic acids. organic-chemistry.org

Cyanation Protocols for Phenyl Derivatives

Once the 3-(trifluoromethyl)phenyl precursor is obtained, the cyanamide group is introduced. A prevalent method for the cyanation of arylamines is the reaction with cyanogen (B1215507) bromide. nih.gov However, this method has drawbacks, including moderate to low yields and the hazardous nature of cyanogen bromide. nih.gov

Alternative and more modern cyanation techniques have been developed to circumvent these issues. These include transition metal-catalyzed cross-coupling reactions. numberanalytics.com For example, palladium or nickel catalysts can be used to couple aryl halides with cyanide sources like zinc cyanide (Zn(CN)₂). numberanalytics.com Direct C-H cyanation of arenes has also emerged as a powerful tool, utilizing photoredox catalysis with an acridinium (B8443388) photooxidant and trimethylsilyl (B98337) cyanide. nih.gov Gallium-catalyzed direct cyanation of aromatic C-H bonds with cyanogen bromide offers another practical synthetic route. rsc.org Non-metallic cyano-group sources are also being explored to reduce metal waste and toxicity. researchgate.net

Synthesis of Substituted N-Aryl-N'-(3-(trifluoromethyl)phenyl) Derivatives

This compound is a valuable precursor for the synthesis of a variety of substituted derivatives, particularly N-aryl-N'-(3-(trifluoromethyl)phenyl)guanidines and ureas.

Systematic Structural Modifications on the Phenyl Ring

The synthesis of N,N′,N′-trisubstituted guanidines often involves the reaction of an amine hydrochloride with an N-methyl-N-arylcyanamide or by heating an N-arylcyanamide with an N-methylamine hydrochloride, with the latter generally providing higher yields. nih.gov These methods allow for the introduction of various substituted aryl groups. The synthesis of N-aryl and N-heteroaryl sulfamides can be achieved through an intermolecular palladium-catalyzed coupling process, which is tolerant of a wide range of functional groups. nih.gov

Derivatization Strategies for the Cyanamide Nitrogen

The cyanamide nitrogen atom offers a site for further functionalization. For example, N-cyano sulfoximineurea derivatives have been synthesized from sulfinylureas using cyanamide with N-chlorosuccinimide (NCS) as an oxidant and potassium tert-butoxide as a base. nih.gov The derivatization of phenylureas for analytical purposes, such as gas chromatography, often involves alkylation with reagents like iodoethane (B44018) and sodium hydride to create more thermostable products. researchgate.netnih.gov

Advanced Synthetic Methodologies Utilizing Cyanamides in Trifluoromethylated Contexts

The unique electronic properties of the trifluoromethyl group influence the reactivity and application of cyanamide-containing compounds. For instance, N'-3-(trifluoromethyl)phenyl derivatives of N-aryl-N'-methylguanidines have been synthesized as potential PET radioligands. nih.govresearchgate.net The synthesis of these complex molecules relies on the strategic combination of trifluoromethylated precursors and cyanamide chemistry. nih.gov

Furthermore, the development of novel reagents and methodologies continues to expand the synthetic utility of trifluoromethylated compounds. This includes the synthesis of N-trifluoromethyl compounds using N-trifluoromethyl hydroxylamine (B1172632) reagents under photoredox catalysis. nih.gov The photocatalytic generation of trifluoromethyl nitrene from azidotrifluoromethane allows for the synthesis of N-trifluoromethylsulfilimines, which can be further transformed into other valuable compounds. rsc.org

Cycloaddition Reactions with Trifluoromethylated Cyanamides

Cyanamides, including those bearing trifluoromethyl groups, are versatile partners in cycloaddition reactions, serving as dipolarophiles or participating in metal-catalyzed cyclotrimerizations to form triazines. nih.gov The trifluoromethyl group can enhance the reactivity of the cyanamide moiety and influence the regioselectivity of these reactions.

One of the most common types of cycloadditions involving cyanamides is the [3+2] cycloaddition with 1,3-dipoles. For instance, the reaction of cyanamides with azides leads to the formation of 4-aminotetrazole adducts. nih.gov Nitrile oxides and nitrile imines also undergo cycloaddition with cyanamides to yield isoxazoles and pyrazoles, respectively. youtube.com

Metal-catalyzed [2+2+2] cycloaddition reactions are also well-documented for cyanamides. nih.gov These reactions, often catalyzed by transition metals like iron, can produce highly substituted pyridines and triazines. For example, the intermolecular cyclization of terminal aryl acetylenes with cyanamides can yield 2-amino-4,6-diarylpyridines. nih.gov The presence of a trifluoromethyl group on the arylcyanamide can influence the electronic nature of the resulting heterocyclic products.

Table 1: Examples of Cycloaddition Reactions with Cyanamides

Reaction Type Dipole/Reactant Catalyst Product
[3+2] Cycloaddition Azide None 4-Aminotetrazole
[3+2] Cycloaddition Nitrile Oxide None Isoxazole
[3+2] Cycloaddition Nitrile Imine None Pyrazole
[2+2+2] Cycloaddition Diyne FeCl₂/Zn Substituted Pyridine
[2+2+2] Cycloaddition Aryl Acetylene Iron-based 2-Amino-4,6-diarylpyridine

Aminocyanation Reactions

A notable example is the palladium and Lewis acid-catalyzed intramolecular aminocyanation of alkenes for the synthesis of sultams from cyanamides. cardiff.ac.uk

Electrophilic Cyanide-Transfer Applications

Trifluoromethylated arylcyanamides can be precursors to or can be synthesized using electrophilic cyanating reagents. rsc.orgdocumentsdelivered.comresearchgate.net Reagents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) have been employed for the electrophilic cyanation of a variety of nucleophiles, including Grignard reagents, indoles, and pyrroles. nih.govresearchgate.net The use of these reagents provides a complementary approach to traditional methods that often rely on toxic cyanide sources. rsc.org

The development of methods to generate electrophilic cyanating reagents in situ, for example from the oxidation of trimethylsilyl cyanide (TMSCN) with bleach, has further expanded the utility of this strategy for the synthesis of disubstituted cyanamides from amines. nih.gov

Radical Mediated Transformations

The cyano group of cyanamides can participate in radical-mediated transformations, allowing for the synthesis of complex polycyclic N-heterocyclic frameworks. nih.gov The trifluoromethyl group itself is a key player in radical chemistry, and its reactions with various organic molecules have been studied. rsc.orgrsc.org The combination of a cyanamide and a trifluoromethyl group on the same molecule, as in this compound, opens up possibilities for unique radical cascade reactions. For instance, photocatalytic methods have been developed for the trifluoromethylamidation of various substrates, utilizing precursors that generate trifluoromethylamidyl radicals. nih.gov

Catalytic Systems in the Synthesis of Trifluoromethylated Arylcyanamides

The synthesis of arylcyanamides, including trifluoromethylated derivatives, often relies on catalytic methods to achieve high efficiency and functional group tolerance. Transition metal and Lewis acid catalysis play pivotal roles in these synthetic strategies.

Transition Metal-Catalyzed Cyanation (e.g., Cobalt, Rhodium, Copper)

Transition metal-catalyzed cross-coupling reactions are a cornerstone for the formation of aryl-CN bonds. nih.gov Various metals have been successfully employed for the cyanation of aryl halides and other precursors.

Cobalt-Catalyzed Cyanation: Cobalt catalysts have been utilized for the C-H cyanation of arenes using electrophilic cyanating agents like N-cyanosuccinimide. nih.gov These reactions exhibit high selectivity and broad substrate scope. nih.gov Cobalt-catalyzed methods have also been developed for the synthesis of 1-trifluoromethylalkenes, which are valuable building blocks. researchgate.net Furthermore, cobalt catalysts are effective in nitrogen atom insertion reactions into arylcycloalkenes. organic-chemistry.org Cobalt-catalyzed amination of aryl halides is another relevant transformation. rsc.orgrsc.orgnih.gov

Rhodium-Catalyzed Cyanation: Rhodium catalysts have proven efficient for the cyanation of C(sp²)–H bonds in alkenes using NCTS as the cyanating agent, leading to a diverse range of substituted acrylonitriles. fao.org Rhodium-catalyzed amination of aryl bromides has also been developed, proceeding under mild conditions with a high degree of functional group tolerance. nih.gov Annulation reactions of 2-cyanophenylboronic acid with alkynes, catalyzed by rhodium, provide another route to complex nitrogen-containing structures. nih.gov Mechanistic studies on rhodium-catalyzed acylnitrene transfer reactions continue to provide insights into these transformations. youtube.com

Copper-Catalyzed Cyanation: Copper-catalyzed cyanation of aryl iodides and bromides is a well-established and cost-effective method. nih.govresearchgate.netorganic-chemistry.org These reactions can utilize various cyanide sources, including α-cyanoacetates and potassium hexacyanoferrate(II). nih.govresearchgate.net The use of copper catalysts avoids the need for more expensive palladium catalysts. researchgate.net Domino halide exchange-cyanation reactions have also been developed using copper catalysis. organic-chemistry.org Recent advancements have focused on using safer cyanide sources, such as benzyl (B1604629) cyanide or formamide, in copper-mediated cyanations. researchgate.net

Table 2: Overview of Transition Metal-Catalyzed Cyanation for Arylcyanamide Synthesis

Catalyst Metal Substrate Cyanide Source Key Features
Cobalt Arenes (C-H) N-cyanosuccinimide High selectivity, broad scope nih.gov
Rhodium Alkenes (C-H) NCTS Mild conditions, diverse products fao.org
Copper Aryl Iodides/Bromides α-cyanoacetates, K₄[Fe(CN)₆] Cost-effective, avoids palladium nih.govresearchgate.net

Lewis Acid-Promoted Transformations

Lewis acids play a crucial role in activating substrates and promoting various chemical transformations, including those leading to the synthesis of trifluoromethylated arylcyanamides. wikipedia.org They can be used to promote the direct cyanation of substrates like indoles and pyrroles with NCTS. nih.govresearchgate.net Lewis acids such as BF₃·OEt₂ can catalyze annulative dimerization reactions to form complex heterocyclic structures. nih.gov They have also been used in combination with other reagents, like hexamethyldisilazane, to promote the efficient synthesis of N-alkyl- and N-arylimide derivatives. nih.gov The role of Lewis acids often involves the activation of either the cyanamide moiety or the reaction partner, facilitating bond formation. nih.govcardiff.ac.uk

Chemical Reactivity and Mechanistic Investigations of 3 Trifluoromethyl Phenylcyanamide

Reactivity Profile of the Cyanamide (B42294) Functional Group in 3-(Trifluoromethyl)phenylcyanamide

The cyanamide functional group (–N–C≡N) is characterized by a unique electronic structure, possessing both a nucleophilic sp³-hybridized amino nitrogen and an electrophilic nitrile carbon. nih.gov This duality governs its reactivity, allowing it to participate in a diverse range of chemical transformations.

Nucleophilic Reactivity and Additions

The nitrogen atom of the cyanamide group in this compound can act as a nucleophile, participating in addition reactions. The lone pair of electrons on the nitrogen can attack electrophilic centers, leading to the formation of new covalent bonds. For instance, cyanamides can react with carbonyl compounds, such as aldehydes and ketones, in nucleophilic addition reactions. patsnap.com The electron-withdrawing nature of the trifluoromethyl group on the phenyl ring is expected to decrease the nucleophilicity of the cyanamide nitrogen to some extent.

The reactivity of cyanamides in nucleophilic additions is a key aspect of their synthetic utility. These reactions can be catalyzed by various reagents, including lanthanide triflates, which can activate the reaction partners. nih.gov

Cyclization Pathways

The cyanamide functional group is a versatile building block in the synthesis of heterocyclic compounds through cyclization reactions. smolecule.com These reactions often involve the participation of both the nitrogen and carbon atoms of the cyanamide moiety. For example, cyanamides can act as dipolarophiles in [3+2] cycloadditions with 1,3-dipoles like nitrile oxides, leading to the formation of five-membered heterocycles. smolecule.com

Furthermore, cascade reactions involving trifluoromethylthiolation and subsequent cyclization have been reported for related N-arylpropioloyl compounds. beilstein-journals.orgnih.gov These reactions proceed through radical intermediates and allow for the construction of complex fused ring systems. beilstein-journals.orgnih.gov While not directly involving this compound, these studies highlight the potential for the cyanamide group to participate in intramolecular cyclization processes, particularly when appropriately substituted.

Electronic and Steric Influence of the Trifluoromethyl Group on Reaction Dynamics

The trifluoromethyl (–CF₃) group is a potent electron-withdrawing substituent due to the high electronegativity of the fluorine atoms. nih.gov This strong inductive effect significantly influences the electronic properties of the phenyl ring and, consequently, the reactivity of the attached cyanamide functional group.

The electron-withdrawing nature of the –CF₃ group decreases the electron density on the phenyl ring and, by extension, on the cyanamide nitrogen. This reduction in electron density can impact the nucleophilicity of the cyanamide, making it less reactive towards electrophiles compared to unsubstituted or electron-donating group-substituted phenylcyanamides. Conversely, the electrophilicity of the nitrile carbon in the cyanamide group may be enhanced.

Table 1: Influence of the Trifluoromethyl Group on Reaction Parameters

ParameterInfluence of Trifluoromethyl GroupRationale
Nucleophilicity of Cyanamide Nitrogen DecreasedStrong electron-withdrawing inductive effect reduces electron density on the nitrogen atom.
Electrophilicity of Nitrile Carbon IncreasedElectron density is pulled away from the nitrile group, making the carbon more susceptible to nucleophilic attack.
Reaction Rate Dependent on MechanismCan be accelerated in reactions favored by electron-poor reactants or decelerated due to steric hindrance or reduced nucleophilicity.
Stereoselectivity Can be influencedThe steric bulk of the trifluoromethyl group can direct the approach of reagents.

Elucidation of Reaction Mechanisms through Kinetic and Isotopic Studies

Kinetic and isotopic labeling studies are powerful tools for unraveling the detailed mechanisms of chemical reactions. For reactions involving this compound, these studies can provide insights into rate-determining steps, the nature of intermediates, and the timing of bond-forming and bond-breaking events.

Kinetic studies, which measure how the rate of a reaction changes with the concentration of reactants and catalysts, can help to establish the reaction order and identify the species involved in the rate-determining step. nih.gov For example, in a nucleophilic addition reaction, kinetic data can distinguish between a mechanism where the nucleophile attacks the cyanamide in a single step and a multi-step process involving the formation of a reactive intermediate.

Isotope effect studies, where an atom in the reactant is replaced by one of its heavier isotopes (e.g., ¹³C for ¹²C, or deuterium (B1214612) for hydrogen), can provide detailed information about the transition state structure. nih.gov A kinetic isotope effect (KIE) is observed if the isotopic substitution affects the reaction rate. researchgate.net For instance, a primary ¹³C KIE at the nitrile carbon would suggest that the C≡N bond is being altered in the rate-determining step of the reaction. The magnitude of the KIE can provide further details about the symmetry and bonding in the transition state. nih.gov

In the context of cyclization reactions, radical trapping experiments using agents like 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) can be employed to determine if radical intermediates are involved. nih.gov The suppression or complete inhibition of a reaction in the presence of a radical scavenger is strong evidence for a radical-mediated pathway. nih.gov

Table 2: Mechanistic Elucidation Techniques

TechniqueInformation GainedExample Application for this compound
Kinetic Studies Reaction order, rate-determining step, influence of catalysts.Determining the order of a nucleophilic addition reaction to the cyanamide group.
Kinetic Isotope Effects (KIEs) Transition state structure, bond breaking/formation in the rate-determining step.Measuring the ¹³C KIE at the nitrile carbon during a cyclization reaction to probe the mechanism.
Radical Trapping Experiments Involvement of radical intermediates.Using TEMPO to investigate whether a cyclization pathway proceeds via a radical mechanism.

Spectroscopic Characterization Techniques Applied to 3 Trifluoromethyl Phenylcyanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 3-(Trifluoromethyl)phenylcyanamide in solution. By analyzing the magnetic properties of its atomic nuclei, detailed information about the connectivity and chemical environment of each atom can be obtained.

¹H and ¹³C NMR Spectral Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide fundamental information about the carbon-hydrogen framework of the molecule. In the ¹H NMR spectrum, the aromatic protons of the phenyl ring exhibit characteristic chemical shifts and coupling patterns. The protons on the benzene (B151609) ring typically appear as a complex multiplet in the downfield region, a result of their varied electronic environments influenced by the electron-withdrawing trifluoromethyl and cyanamide (B42294) groups.

The ¹³C NMR spectrum offers further structural confirmation. The carbon atoms of the phenyl ring resonate at distinct chemical shifts, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to coupling with the three fluorine atoms. The cyanamide carbon also has a unique chemical shift. While specific spectral data for this compound is not widely published, data from related compounds containing the 3-(trifluoromethyl)phenyl moiety provide valuable insights. For instance, in 3-(trifluoromethyl)phenol, the aromatic carbons appear in the range of 112-156 ppm, with the trifluoromethylated carbon showing a quartet with a coupling constant (J) of approximately 32 Hz. rsc.org Similarly, the aromatic protons in related molecules are observed between 7.0 and 7.4 ppm. rsc.org

Table 1: Representative ¹H and ¹³C NMR Data for the 3-(Trifluoromethyl)phenyl Moiety from Related Compounds

NucleusChemical Shift (δ, ppm) RangeMultiplicityCoupling Constant (J, Hz)Notes
¹H (Aromatic)7.0 - 7.9m-The exact pattern depends on the substitution.
¹³C (Aromatic)112 - 140d, t, q-Shifts are influenced by substituents.
¹³C (-CF₃)~124q~271Characteristic quartet for the CF₃ carbon. rsc.org
¹³C (C-CF₃)~132q~32Carbon attached to the CF₃ group. rsc.org
¹³C (Cyanamide)~115-120s-Expected range for a cyanamide carbon.

Note: Data are compiled from various sources for structurally similar compounds and serve as an estimation. rsc.orgrsc.orgnih.govnih.govresearchgate.netnih.gov

¹⁹F NMR for Characterizing Trifluoromethyl Moieties

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive and specific technique for probing the trifluoromethyl group. nih.govnih.gov The ¹⁹F NMR spectrum of this compound is expected to show a singlet, as all three fluorine atoms in the CF₃ group are chemically equivalent. The chemical shift of this singlet provides a clear diagnostic signal for the presence and electronic environment of the trifluoromethyl group. In related compounds like 3-(trifluoromethyl)phenol, the ¹⁹F NMR signal appears at approximately -62.89 ppm. rsc.org This technique is particularly useful for confirming the presence and purity of the trifluoromethylated compound. rsc.orgrsc.org

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in this compound by measuring the vibrational frequencies of its bonds. rsc.orgchemicalbook.comhmdb.caucdavis.edunih.gov The most characteristic vibrational mode is the stretching of the cyanamide group (C≡N), which typically appears as a sharp, intense band in the IR spectrum in the region of 2200-2260 cm⁻¹.

The trifluoromethyl group also gives rise to strong, characteristic absorption bands in the IR spectrum, typically in the range of 1100-1400 cm⁻¹ due to the C-F stretching vibrations. The aromatic ring exhibits characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. Raman spectroscopy provides complementary information, particularly for the symmetric vibrations and the C≡N bond. sns.itpotsdam.eduresearchgate.netnih.govresearchgate.net

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Cyanamide (C≡N)Stretching2200 - 2260Strong, Sharp
Trifluoromethyl (C-F)Stretching1100 - 1400Strong, Broad
Aromatic (C-H)Stretching3000 - 3100Medium
Aromatic (C=C)Stretching1400 - 1600Medium to Weak

Note: Expected ranges are based on general spectroscopic principles and data from related compounds. nih.govnist.gov

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of this compound. rsc.orgucdavis.edu In the mass spectrum, the molecular ion peak (M⁺) would confirm the compound's molecular formula. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for aromatic compounds include the loss of small neutral molecules or radicals. For this compound, characteristic fragments would likely arise from the cleavage of the cyanamide group and the loss of the trifluoromethyl group. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, further confirming the elemental composition. rsc.orgd-nb.info

Electronic Absorption (UV-Vis) and Emission Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. rsc.org Aromatic compounds like this compound typically exhibit characteristic absorption bands in the UV region, arising from π→π* transitions of the benzene ring. The presence of the trifluoromethyl and cyanamide substituents can cause a shift in the absorption maxima (λ_max) and a change in the molar absorptivity compared to unsubstituted benzene. The UV-Vis spectrum can be used for quantitative analysis and to gain insights into the electronic structure of the molecule. nih.govresearchgate.net

Theoretical and Computational Chemistry Studies on 3 Trifluoromethyl Phenylcyanamide

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are fundamental to exploring the electronic characteristics that govern the behavior of 3-(Trifluoromethyl)phenylcyanamide.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. It provides a balance between accuracy and computational cost, making it a popular choice for studying molecular properties and reactivity. For this compound, DFT calculations can elucidate electron distribution, molecular orbital energies, and the molecule's reactivity profile.

DFT studies would begin with geometry optimization to find the most stable three-dimensional structure of the molecule. From this optimized geometry, various electronic properties can be calculated. Key parameters such as bond lengths, bond angles, and dihedral angles provide the foundational structural information.

A crucial aspect of DFT analysis is the examination of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For instance, in a study of a related compound, 3-trifluoromethylphenylchloroformate, the HOMO-LUMO energy gap was calculated to be 6.2143 eV, indicating significant stability scispace.com.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. In these maps, regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For a molecule like this compound, the nitrogen atoms of the cyanamide (B42294) group and the fluorine atoms of the trifluoromethyl group would likely be regions of high electron density.

Table 1: Representative Data from DFT Geometry Optimization for a Phenyl-based Compound This table illustrates the type of data obtained from DFT calculations, based on findings for analogous structures.

ParameterBond/AngleCalculated Value
Bond LengthC-C (aromatic)~1.39 Å
C-N~1.37 Å
C≡N~1.16 Å
C-CF3~1.50 Å
Bond AngleC-C-C (aromatic)~120°
C-N-C~122°
F-C-F~107°

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape (conformation) and dynamic behavior of this compound are crucial for its interactions with other molecules.

Conformational Analysis: This involves identifying the stable conformations (conformers) of a molecule and determining their relative energies. For this compound, rotation around the single bonds, particularly the bond connecting the phenyl ring to the cyanamide group, gives rise to different spatial arrangements. Computational methods can systematically explore the potential energy surface to locate energy minima corresponding to stable conformers and the transition states that separate them.

Prediction and Interpretation of Spectroscopic Properties

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data, which helps in the structural characterization of molecules.

By calculating the vibrational frequencies of this compound, its theoretical Infrared (IR) and Raman spectra can be generated. Comparing these predicted spectra with experimental data helps to confirm the molecule's structure and assign specific vibrational modes to observed spectral peaks scispace.comnih.gov.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H, ¹³C, ¹⁹F) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These theoretical chemical shifts are invaluable for assigning signals in experimental NMR spectra, especially for complex molecules.

Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions from the ground state to various excited states. This provides insight into the electronic structure and can help interpret the molecule's color and photochemical properties nih.gov.

Table 2: Example of Predicted vs. Experimental Vibrational Frequencies This table illustrates how computational data is compared with experimental results for spectroscopic analysis, based on studies of similar compounds.

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Assignment
ν(C≡N)22352230C≡N stretch
ν(C-F)13201325C-F stretch (asymmetric)
ν(C-F)11651170C-F stretch (symmetric)
ν(C-C)16051600Aromatic C-C stretch

Computational Modeling of Reaction Pathways and Energy Landscapes

Computational modeling allows for the detailed exploration of chemical reaction mechanisms, providing insights that are often difficult to obtain through experiments alone.

For this compound, this involves mapping the potential energy surface for a given reaction. Calculations are performed to identify the structures and energies of reactants, products, intermediates, and, most importantly, the transition states that connect them. The energy difference between the reactants and a transition state is the activation energy, which determines the reaction rate.

DFT is commonly used to calculate these energy landscapes researchgate.net. For example, the reactivity of the cyanamide group in cycloaddition reactions or its hydrolysis can be modeled rsc.orgmdpi.comcardiff.ac.uk. Such studies can reveal the step-by-step mechanism, identify the rate-limiting step, and explain the regioselectivity or stereoselectivity of a reaction rsc.org. DFT calculations have been used to explore the reaction pathways of cyanamides in gold-catalyzed cycloadditions, showing how different attack modes lead to different products and how substituents influence the activation energy researchgate.netrsc.org.

Quantitative Structure-Activity Relationship (QSAR) Studies for Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity rutgers.edu.

A QSAR study on analogues of this compound would involve several steps:

Data Set: A series of chemically similar compounds (analogues) with varying substituents would be synthesized and their biological activity (e.g., enzyme inhibition, measured as IC₅₀) would be experimentally determined.

Descriptor Calculation: For each molecule in the series, a set of numerical parameters, known as molecular descriptors, would be calculated. These descriptors quantify various aspects of the molecular structure, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) properties.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that correlates the descriptors with the observed biological activity .

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not due to chance correlation.

The resulting QSAR model can be used to predict the activity of new, yet-to-be-synthesized analogues, guiding medicinal chemistry efforts to design more potent compounds. The model also provides insights into the structural features that are most important for the desired biological activity mdpi.com.

Table 3: Common Molecular Descriptors Used in QSAR Studies

Descriptor TypeExamplesProperty Represented
Electronic Dipole Moment, HOMO/LUMO energies, Partial Atomic ChargesElectron distribution, Reactivity
Steric Molecular Weight, Molar Refractivity (MR), Molecular VolumeSize and shape of the molecule
Hydrophobic LogP (octanol-water partition coefficient)Lipophilicity, ability to cross cell membranes
Topological Connectivity Indices (e.g., Kier & Hall indices)Molecular branching and connectivity

Explorations of Biological Activity Mechanisms in Vitro and Structure Activity Relationships of 3 Trifluoromethyl Phenylcyanamide Analogues

Molecular Mechanisms of Interaction with Biological Receptors and Enzymes (In Vitro)

The unique chemical structure of 3-(Trifluoromethyl)phenylcyanamide derivatives allows them to interact with various biological targets, including receptors and enzymes, leading to a range of pharmacological effects.

Engagement with N-Methyl-D-aspartate (NMDA) Receptors by N'-3-(Trifluoromethyl)phenyl Derivatives

N-Methyl-D-aspartate (NMDA) receptors are crucial ion channels in the central nervous system, and their dysfunction is implicated in several neuropsychiatric disorders. nih.govacs.orgnih.gov N'-3-(Trifluoromethyl)phenyl derivatives of N-aryl-N'-methylguanidines have been investigated as potential ligands for the open channel of the NMDA receptor. nih.govacs.orgnih.gov

These derivatives are designed to target the phencyclidine (PCP) binding site within the NMDA receptor channel, which becomes accessible when the channel is in its activated, or "open," state. nih.gov The binding of these compounds can modulate the receptor's activity, offering a potential therapeutic avenue for conditions linked to NMDA receptor dysfunction. acs.orgnih.gov

Structure-activity relationship studies have been conducted to optimize the affinity of these derivatives for the NMDA receptor. By systematically modifying the N-aryl group of the N'-3-(trifluoromethyl)phenyl-N'-methylguanidines, researchers have identified compounds with high affinity and appropriate lipophilicity for potential use as positron emission tomography (PET) radioligands to image NMDA receptors in the brain. nih.govnih.gov For instance, a diverse set of 80 N'-3-(trifluoromethyl)phenyl derivatives were synthesized and evaluated, with four compounds demonstrating particularly desirable low nanomolar affinity for the PCP binding site. acs.orgnih.govresearchgate.net

The trifluoromethyl group at the 3-position of the phenyl ring is a key feature influencing the binding affinity and selectivity of these compounds for the NMDA receptor.

Enzymatic Inhibition Studies (e.g., Prostaglandin G/H synthase 2 for related compounds)

While direct enzymatic inhibition studies on this compound are not extensively detailed in the provided context, the broader class of compounds containing trifluoromethylphenyl groups has been shown to exhibit inhibitory activity against various enzymes. For example, peptidyl trifluoromethyl ketones have been studied as inhibitors of chymotrypsin. nih.gov

The trifluoromethyl group often plays a crucial role in the inhibitory mechanism. Its strong electron-withdrawing nature can enhance the interaction with the enzyme's active site, leading to potent and often irreversible inhibition.

In Vitro Cellular Activity and Antiproliferative Mechanisms

Analogues of this compound have demonstrated significant effects on cellular processes, particularly those related to cell proliferation and death.

Induction of Reactive Oxygen Species (ROS) and Oxidative Stress

The generation of reactive oxygen species (ROS) is a known mechanism by which some chemical compounds exert their cytotoxic effects. nih.gov ROS, such as superoxide (B77818) anions and hydrogen peroxide, can induce oxidative stress, leading to damage of cellular components like lipids, proteins, and DNA. nih.govnih.gov

While direct evidence for this compound inducing ROS is not provided, related halogenated compounds like trihalomethanes have been shown to induce ROS production in human lung fibroblasts. nih.gov This leads to a state of oxidative stress and can contribute to cellular damage. It is plausible that the trifluoromethylphenyl moiety could participate in similar processes, contributing to the biological activity of these compounds.

Modulation of Apoptotic Pathways

Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. nih.gov Several chemical agents can induce apoptosis in cancer cells, making them attractive candidates for anticancer drug development. The modulation of apoptotic pathways can occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. nih.gov

The induction of ROS is often linked to the initiation of apoptosis. nih.gov Therefore, if this compound analogues induce oxidative stress, they may consequently trigger apoptotic cell death.

Interaction with DNA and DNA Platination (for metal complexes)

Metal complexes containing ligands derived from or related to this compound have been explored for their ability to interact with DNA. These interactions are a key mechanism of action for many anticancer drugs. nih.gov

Tris(phenanthroline) metal complexes, for example, can bind to DNA through noncovalent interactions such as intercalation into the major groove or binding to the minor groove. libretexts.org The specific mode of binding can be influenced by factors like the metal center, the structure of the ligands, and the DNA sequence. libretexts.org Some metal complexes can also bind covalently to DNA, often at guanine (B1146940) sites, which can lead to significant disruption of DNA function and ultimately cell death. libretexts.org

The study of palladium(II)-phosphorus Schiff base metal complexes has shown that these compounds can have strong DNA binding ability and exhibit cytotoxic and apoptotic effects in cancer cell lines. nih.gov While not directly involving this compound, these findings highlight the potential for metal complexes incorporating ligands with similar structural features to act as effective DNA-targeting agents.

Cellular Accumulation and Intracellular Distribution

The ability of a compound to reach its intracellular target is fundamental to its biological activity. The journey of this compound analogues into and within a cell is governed by several factors, including the compound's physicochemical properties and the cell's own transport machinery.

The cellular uptake of therapeutic agents can occur through various mechanisms, including passive diffusion, facilitated diffusion, and active transport processes like endocytosis. For many small molecules, passage across the cell membrane is a dynamic process influenced by concentration gradients, time, and temperature. sigmaaldrich.comnih.gov Studies on various compounds show that uptake often increases with higher concentrations and longer incubation times. sigmaaldrich.com Furthermore, cellular uptake is frequently an energy-dependent process; reducing the temperature to 4°C, which slows down cellular metabolic processes, has been shown to significantly decrease the amount of compound entering the cells. nih.gov

Efflux pumps, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), are a major factor in limiting the intracellular accumulation of many therapeutic compounds. These proteins actively transport substances out of the cell, thereby reducing their effective concentration at the target site. sigmaaldrich.com The influence of these transporters has been observed in studies of camptothecin (B557342) derivatives, including a compound featuring a p-trifluoromethylphenyl group (9-Q20). In a Caco-2 cell model, the uptake of this compound was significantly increased when co-administered with inhibitors of P-gp (Verapamil) and BCRP (Gefitinib), indicating that it is a substrate for these efflux pumps. sigmaaldrich.com

Once inside the cell, the distribution of a compound is not uniform. Lipophilic molecules often associate with lipid-rich structures. For instance, studies with hematoporphyrin (B191378) derivative (HPD), another type of cyclic molecule, have demonstrated through fluorescence microscopy that it preferentially binds to mitochondria. nih.gov Given the lipophilic nature of the trifluoromethylphenyl group, it is plausible that its analogues could also accumulate in mitochondrial membranes or other lipid-dense organelles, though specific studies on this compound are needed to confirm its precise intracellular localization.

Structure-Activity Relationship (SAR) Derivations for this compound Analogues

Structure-Activity Relationship (SAR) studies are essential for optimizing the potency of a lead compound by making systematic chemical modifications and evaluating their effect on biological activity.

Influence of Substituent Position and Nature on Biological Potency

The biological activity of analogues containing the 3-(trifluoromethyl)phenyl group is highly sensitive to the placement and type of additional substituents on the phenyl ring. Detailed SAR studies on a series of N'-[3-(trifluoromethyl)phenyl]-N-aryl-N'-methylguanidines, which are structurally related to cyanamides, provide a clear illustration of these principles. nih.gov

Research indicates a distinct preference for substitution at specific positions. Generally, compounds with a halo (fluoro, chloro, bromo) substituent at the 5- or 6-position of the 3-(trifluoromethyl)phenyl ring show higher affinity for their biological target than those with substituents at the 2- or 4-position. nih.gov The nature of the halogen also matters. At the 6-position, binding affinity was found to increase in the order of Cl < Br < F. In contrast, at the 5-position, a bromo substituent resulted in the highest affinity. nih.gov

Conversely, the addition of groups other than halogens can be detrimental. For example, introducing a methyl group at the 4-, 5-, or 6-position, or adding another trifluoromethyl group at the 5-position, led to a decrease in binding affinity. nih.gov Similar trends have been noted in other compound series. In a study of 3,5-Bis(trifluoromethyl)phenylsulfonamides, where the terminal aromatic ring was modified, analogues with a substituent at the 4-position were preferred, with activity ranking as 4-Cl > 3-Cl > 2-Cl. nih.gov

These findings underscore the precise structural requirements for optimal biological activity, where even minor changes in substituent position can lead to significant gains or losses in potency.

Table 1: Effect of Substituent Position on the 3-(Trifluoromethyl)phenyl Ring on Receptor Binding Affinity Data derived from SAR studies on N'-[3-(trifluoromethyl)phenyl]-N-aryl-N'-methylguanidines. nih.gov

Substituent Position Substituent Type Relative Binding Affinity
5 Bromo High
6 Fluoro High
6 Bromo Moderate-High
5 Halo Moderate-High
6 Chloro Moderate
2 Halo Low
4 Halo Low
5 Methyl Low
5 Trifluoromethyl Low

Conformational and Electronic Factors in Ligand-Target Recognition

The interaction between a ligand and its target is a three-dimensional event influenced by both the shape (conformation) and the electronic properties of the molecule.

Conformational flexibility can be a crucial factor. In the case of N'-[3-(trifluoromethyl)phenyl]guanidine derivatives, a freely rotating N′-(3-(trifluoromethyl)phenyl) group was found to be necessary for high binding affinity. nih.govresearchgate.net Attempts to increase potency by preventing this rotation through cyclization resulted in compounds with significantly lower activity. nih.govresearchgate.net This suggests that the molecule must adopt a specific, non-rigid conformation to fit optimally into the binding pocket of its target protein.

The electronic properties of the trifluoromethyl (CF3) group are a defining feature of this compound class. The CF3 group is highly lipophilic and strongly electron-withdrawing, properties that significantly influence how the molecule interacts with its biological target. mdpi.com Its lipophilicity can promote hydrophobic interactions, helping to anchor the ligand in a non-polar binding pocket. Furthermore, the strong electron-withdrawing nature of the CF3 group can influence the electronic distribution across the phenyl ring and participate in multipolar interactions with amino acid residues in the target protein. mdpi.com

Pharmacophore Development and Ligand Design Principles for this compound Derivatives

A pharmacophore is an abstract model that describes the essential three-dimensional arrangement of structural features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for a molecule to exert a specific biological effect. nih.govnih.gov Developing such a model is a key step in rational drug design.

Based on the SAR data for 3-(trifluoromethyl)phenyl analogues, a hypothetical pharmacophore model can be proposed. The key features would likely include:

A Hydrophobic/Aromatic Region: Represented by the trifluoromethyl-substituted phenyl ring. This region is critical for anchoring the molecule in the target's binding site.

A Hydrogen Bond Acceptor/Donor Unit: The cyanamide (B42294) group (or a bioisosteric replacement like a urea (B33335) or guanidine) can form crucial hydrogen bonds with the protein target. nih.gov

Specific Electrostatic/Steric Zones: The SAR data indicates well-defined regions around the phenyl ring where small, electronegative substituents (like halogens) are tolerated and enhance activity, and other regions where larger groups are detrimental. nih.gov

This leads to several key ligand design principles for creating more potent this compound derivatives:

Preserve the Core Scaffold: The 3-(trifluoromethyl)phenyl group linked to a cyanamide or a similar hydrogen-bonding moiety is the foundational structure.

Optimize Ring Substitution: Introduce small, electronegative atoms, particularly fluorine or bromine, at the 5- or 6-positions of the phenyl ring to enhance binding affinity. Avoid bulky substituents or placing groups at the 2- or 4-positions.

Maintain Conformational Flexibility: Ensure that the bond linking the phenyl ring to the rest of the molecule allows for free rotation, as this appears to be critical for achieving the optimal binding conformation. nih.govresearchgate.net

Utilize Computational Tools: Employ 3D-QSAR and other computer-aided modeling techniques to refine the pharmacophore model and predict the activity of new designs before undertaking chemical synthesis. nih.gov

By adhering to these principles, researchers can more efficiently navigate the chemical space to develop novel derivatives with improved biological profiles.

Advanced Research Directions and Future Perspectives in 3 Trifluoromethyl Phenylcyanamide Chemistry

Emerging Synthetic Routes and Methodological Innovations

The synthesis of molecules incorporating the 3-(trifluoromethyl)phenyl group is foundational to exploring their potential. While direct synthetic routes for 3-(Trifluoromethyl)phenylcyanamide itself are established, advanced research focuses on innovative and efficient methods for creating its derivatives and related structures.

A common strategy involves using 3-(trifluoromethyl)aniline (B124266) as a key starting material. For instance, the synthesis of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives has been achieved by reacting ethyl 6-chloro-4-hydroxy-2-quinolone-3-carboxylate with 3-trifluoromethylaniline under reflux conditions. mdpi.com Similarly, N-(3-(trifluoromethyl)phenyl)-4-hydroxy-6-methyl-2-quinolone-3-carboxamide was synthesized from its corresponding ethyl ester and 3-trifluoromethylaniline. mdpi.com

More recent innovations are moving towards photocatalysis to construct challenging chemical bonds under mild conditions. A notable development is the direct synthesis of N-CF3 amides using photocatalytic trifluoromethylamidation. nih.govnih.gov This method utilizes N-(N-CF3 imidoyloxy) pyridinium (B92312) salts as trifluoromethylamidyl radical precursors, which can then react with a wide range of substrates. nih.govnih.gov Such cutting-edge techniques demonstrate a shift towards more versatile and sustainable chemical synthesis, which could be adapted for the derivatization of the this compound core, enabling the rapid generation of diverse molecular libraries. nih.gov

Discovery of Novel Biological Targets and Therapeutic Modalities

Derivatives containing the 3-(trifluoromethyl)phenyl moiety have been investigated against a wide array of biological targets, revealing their potential in treating various diseases. The unique electronic properties of the trifluoromethyl group often enhance the interaction of these molecules with their biological counterparts.

In oncology, this scaffold has shown promise. Derivatives of N-phenyl-4-hydroxy-2-quinolone-3-carboxamide bearing the 3-(trifluoromethyl)phenyl group have been synthesized and evaluated as inhibitors of phosphatidylinositol 3-kinase (PI3Kα). mdpi.commdpi.com The PI3Kα/AKT signaling pathway is frequently overactive in many human cancers, making it a significant target for anticancer drug design. mdpi.com

Beyond cancer, these compounds have demonstrated broad-spectrum biological activities. (2E)-3-phenyl-N-[3-(trifluoromethyl)phenyl]prop-2-enamide, a cinnamamide (B152044) derivative, exhibited high activity against multiple strains of Staphylococcus aureus and Mycobacterium tuberculosis. nih.gov In the realm of virology, trifluoromethyl ketones were developed as inhibitors of the SARS-CoV 3CL protease, a critical enzyme for viral replication. nih.gov Furthermore, novel trifluoromethyl pyrimidine (B1678525) derivatives have been synthesized and shown to possess antifungal, insecticidal, and anticancer properties, highlighting the versatility of this chemical class. nih.gov

Table 1: Investigated Biological Targets for 3-(Trifluoromethyl)phenyl Derivatives

Compound Class Biological Target/Activity Disease/Application Area Reference(s)
N-phenyl-quinolone-3-carboxamides Phosphatidylinositol 3-kinase (PI3Kα) Cancer mdpi.commdpi.com
Trifluoromethyl ketones SARS-CoV 3CL Protease Antiviral (COVID-19) nih.gov
N-arylcinnamamides Antibacterial Staphylococcus aureus, M. tuberculosis nih.gov

Integration of High-Throughput Screening with Computational Design

The discovery of novel drug candidates has been revolutionized by the synergy between high-throughput screening (HTS) and computational chemistry. ewadirect.com HTS allows for the rapid automated testing of vast compound libraries against a specific biological target to identify "hits." ufl.edu This process, which can screen hundreds of thousands of compounds in a day, is essential for modern drug discovery. ufl.edu

Once initial hits are identified, computational design plays a crucial role in optimizing their potency and properties. Techniques like quantitative structure-activity relationship (QSAR) modeling and molecular docking are employed to understand how chemical structure relates to biological activity. nih.govresearchgate.net For example, a QSAR model was successfully used to design novel phenylthiazole derivatives as potent inhibitors of the hepatitis C virus (HCV) NS5A protein. nih.govresearchgate.net Molecular docking studies help predict the binding affinity and orientation of a ligand within the active site of a target protein, providing insights to guide the synthesis of more effective analogs. dovepress.comeurekaselect.com This integrated approach was used to develop dihydropyrimidine (B8664642) scaffolds as potential lipoxygenase inhibitors for cancer chemoprevention. dovepress.com

For a compound family like this compound, this integrated workflow is ideal. An HTS campaign could screen a library of its derivatives to identify initial leads against a target of interest. nih.gov Subsequently, computational tools would be used to analyze these hits, predict more potent structures, and refine their drug-like properties before committing to further chemical synthesis and biological testing. nih.gov

Development of Radioligands for Positron Emission Tomography (PET) Imaging

Positron Emission Tomography (PET) is a powerful in vivo imaging technique that allows for the visualization and study of biological processes at the molecular level. nih.govnih.gov This technology relies on radioligands—biologically active molecules labeled with a positron-emitting isotope, most commonly fluorine-18 (B77423) (¹⁸F). nih.gov

The trifluoromethyl (CF₃) group is a highly attractive target for developing ¹⁸F-labeled radiotracers for PET imaging. nih.govnih.gov The presence of a CF₃ group in many existing drugs and drug candidates makes them prime targets for radiolabeling, as replacing a fluorine atom with ¹⁸F can create a PET tracer without significantly altering the molecule's biological activity. nih.gov

However, the synthesis of [¹⁸F]CF₃-containing radiotracers has historically been challenging, often suffering from low yields. nih.gov Recent innovations in [¹⁸F]trifluoromethylation chemistry are expanding the synthetic toolbox, making the development of these tracers more feasible. nih.govnih.gov Given its structure, derivatives of this compound are excellent candidates for development into PET radioligands. Such tracers could be used to non-invasively visualize and quantify their biological targets (e.g., enzymes, receptors) in living subjects, aiding in disease diagnosis, monitoring treatment response, and accelerating drug development. nih.govnih.gov The continued advancement of this chemistry is crucial for realizing the full potential of CF₃-containing molecules as imaging agents. nih.gov

Potential Applications in Chemical Biology and Advanced Materials Science

The utility of this compound and its derivatives extends beyond traditional medicinal chemistry into the broader fields of chemical biology and potentially advanced materials science.

In chemical biology, these compounds can serve as molecular probes to investigate complex biological systems. As potent and selective inhibitors, they can be used to dissect the function of specific enzymes or pathways, such as the PI3K/AKT pathway in cancer cells. mdpi.com Their use in HTS campaigns contributes to the discovery of new biological probes for a multitude of targets. nih.gov By understanding how these molecules interact with biological systems, researchers can gain fundamental insights into the mechanisms of disease.

While less explored, the application in advanced materials science presents an intriguing future direction. The trifluoromethyl group is known to impart unique properties to organic molecules, including high hydrophobicity, thermal stability, and metabolic resistance. nih.gov These characteristics are valuable in the design of advanced materials. For example, incorporating this moiety into polymers could enhance their chemical resistance and modify their surface properties. Although direct research on this compound in materials science is limited, the known impact of fluorination on organic compounds suggests potential applications in creating novel liquid crystals, functional polymers, or other advanced materials.

Table 2: Mentioned Compound Names

Compound Name
This compound
3-(trifluoromethyl)aniline
N-(3-(trifluoromethyl)phenyl)-6-chloro-4-hydroxy-2-quinolone-3-carboxamide
Ethyl 6-chloro-4-hydroxy-2-quinolone-3-carboxylate
N-(3-(trifluoromethyl)phenyl)-4-hydroxy-6-methyl-2-quinolone-3-carboxamide
(2E)-3-phenyl-N-[3-(trifluoromethyl)phenyl]prop-2-enamide

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-(Trifluoromethyl)phenylcyanamide, and how can purity be optimized?

The synthesis of this compound typically involves nucleophilic substitution or condensation reactions. A validated approach includes reacting cyanamide derivatives with trifluoromethylated aryl halides under anhydrous conditions, using bases like triethylamine to neutralize HCl byproducts. For example, phenylthiourea methylation followed by basic work-up has been employed for phenylcyanamide derivatives . Key steps include:

  • Purification : Recrystallization from boiling water or column chromatography to isolate monomeric vs. trimeric forms.
  • Purity optimization : Monitor reaction progress via TLC and confirm purity using HPLC with UV detection (λ = 254 nm).
  • Yield improvement : Optimize stoichiometry (e.g., 1.2:1 molar ratio of cyanamide to aryl halide) and reaction time (12–24 hr under reflux).

Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?

Structural validation requires a combination of spectroscopic and crystallographic methods:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm proton environments and carbon assignments (e.g., trifluoromethyl peaks at δ ~120–125 ppm in 19^19F NMR) .
  • IR spectroscopy : Detect cyanamide N–C≡N stretching vibrations (~2150 cm1^{-1}) and aryl C–F bonds (~1100 cm1^{-1}) .
  • X-ray diffraction : Resolve crystal packing and hydrogen-bonding networks, particularly for distinguishing monomeric vs. trimeric forms .

Advanced: How does this compound behave as a ligand in transition-metal complexes, and what biological activities are observed?

This compound acts as a bidentate ligand via its cyanamide and aryl groups, forming stable complexes with Au(III), Pd(II), and Pt(II). Key findings include:

  • Coordination chemistry : Synthesize complexes by reacting the ligand with metal salts (e.g., K2_2PtCl4_4) in ethanol/water mixtures at 60°C for 6 hr .
  • Biological activity : Au(III) complexes exhibit cytotoxic activity against hepatocellular carcinoma (IC50_{50} = 8–12 µM) via apoptosis induction, validated by flow cytometry and caspase-3 activation assays .
  • Interactions with DNA : Fluorescence quenching studies with 9-methylguanine suggest intercalation or groove-binding modes .

Advanced: What computational methods are used to predict the stability and reactivity of this compound derivatives?

Density Functional Theory (DFT) at the B3LYP/6-31G* level is widely applied:

  • Thermal stability : Calculations predict exothermic cyclotrimerization (ΔH = -41.3 kcal/mol), consistent with experimental DSC data showing decomposition onset at 180°C .
  • Reaction mechanisms : Transition-state analysis of trifluoromethyl group substitution reveals energy barriers (~25 kcal/mol) for nucleophilic attack at the aryl ring .
  • Electronic properties : HOMO-LUMO gaps (~4.5 eV) indicate moderate electrophilicity, aligning with observed reactivity in Suzuki-Miyaura couplings .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies in cytotoxicity or binding affinity often arise from:

  • Assay variability : Standardize cell lines (e.g., HepG2 vs. Huh7) and incubation times (24–48 hr) to reduce variability .
  • Structural modifications : Compare analogs (e.g., nitro vs. cyano substituents) using SAR tables to identify critical functional groups .
  • Solubility factors : Adjust DMSO concentrations (<0.1% v/v) in bioassays to avoid false negatives .

Advanced: What role does the trifluoromethyl group play in the compound’s pharmacokinetic properties?

The –CF3_3 group enhances:

  • Metabolic stability : Reduces CYP450-mediated oxidation, confirmed by liver microsome assays (t1/2_{1/2} > 60 min) .
  • Lipophilicity : LogP values increase by ~1.5 units compared to non-fluorinated analogs, improving membrane permeability (PAMPA assay) .
  • Electron-withdrawing effects : Polarizes the aryl ring, increasing hydrogen-bond acceptor capacity (σm_m = 0.43) .

Methodological: How should researchers handle thermal instability during storage or reactions?

  • Storage : Store under inert gas (Ar/N2_2) at -20°C in amber vials to prevent photodegradation .
  • Reaction conditions : Avoid prolonged heating (>100°C); use microwave-assisted synthesis for controlled temperature .
  • Decomposition monitoring : Track byproduct formation (e.g., triphenylmelamine) via GC-MS .

Methodological: What strategies are effective for scaling up synthesis without compromising yield?

  • Flow chemistry : Continuous reactors reduce side reactions (e.g., hydrolysis) and improve heat dissipation .
  • Catalyst optimization : Use Pd/C (5% wt) for efficient cross-couplings, achieving >90% conversion at 50°C .
  • Green chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer solvent systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.